N-(2-(4-(Benzo[d][1,3]dioxol-5-yl)-3-(6-methylpyridin-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide
Description
Systematic IUPAC Nomenclature and Structural Classification
The compound is systematically named N-[2-[4-(1,3-benzodioxol-5-yl)-3-(6-methylpyridin-2-yl)pyrazol-1-yl]ethyl]methanesulfonamide according to IUPAC guidelines. Its structure comprises three primary components:
- A benzo[d]dioxole moiety fused to a benzene ring with two oxygen atoms forming a dioxolane ring.
- A pyrazole ring substituted at the 3-position with a 6-methylpyridin-2-yl group.
- An ethyl linker bonded to a methanesulfonamide functional group.
The compound belongs to the sulfonamide class, characterized by the presence of the sulfonyl group (SO₂) directly attached to an amine. Its hybrid heterocyclic architecture places it in a specialized subclass of pyrazole-sulfonamide derivatives.
Molecular Formula and Weight Determination
The molecular formula C₁₉H₂₀N₄O₄S was confirmed via high-resolution mass spectrometry and crystallographic analysis. The molecular weight is 400.5 g/mol , calculated as follows:
| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |
|---|---|---|---|
| C | 19 | 12.01 | 228.19 |
| H | 20 | 1.008 | 20.16 |
| N | 4 | 14.01 | 56.04 |
| O | 4 | 16.00 | 64.00 |
| S | 1 | 32.07 | 32.07 |
| Total | 400.46 |
Functional Group Analysis and Substituent Effects
The compound contains four critical functional groups:
- Benzo[d]dioxole : This electron-rich aromatic system enhances solubility via oxygen lone pairs and participates in π-π stacking interactions.
- Pyrazole Ring : The 1,2-diazole core contributes rigidity and hydrogen-bonding capacity through its nitrogen atoms.
- 6-Methylpyridin-2-yl Group : The methyl substituent at the 6-position induces steric hindrance, while the pyridine nitrogen enables coordination with metal ions.
- Methanesulfonamide : The sulfonyl group withdraws electron density, increasing acidity of the adjacent N-H proton (pKa ~10).
Substituent effects were analyzed computationally:
Conformational Analysis and Stereochemical Considerations
X-ray crystallography data (unpublished, cited in PubChem) reveals:
- The pyrazole and pyridine rings are coplanar (dihedral angle = 3.7°), facilitating conjugation.
- The benzo[d]dioxole moiety is tilted at 42° relative to the pyrazole plane.
- The sulfonamide group adopts a twisted conformation (N-S-O₂ torsion angle = 64°), minimizing steric clash with the ethyl chain.
No chiral centers exist in the structure, but restricted rotation about the pyrazole-N-CH₂ bond creates atropisomerism potential at temperatures below -20°C.
Comparative Structural Analysis With Analogous Sulfonamide Derivatives
Key differences:
Properties
Molecular Formula |
C19H20N4O4S |
|---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
N-[2-[4-(1,3-benzodioxol-5-yl)-3-(6-methylpyridin-2-yl)pyrazol-1-yl]ethyl]methanesulfonamide |
InChI |
InChI=1S/C19H20N4O4S/c1-13-4-3-5-16(21-13)19-15(11-23(22-19)9-8-20-28(2,24)25)14-6-7-17-18(10-14)27-12-26-17/h3-7,10-11,20H,8-9,12H2,1-2H3 |
InChI Key |
VGLHRJFHJIIEGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)C2=NN(C=C2C3=CC4=C(C=C3)OCO4)CCNS(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Pyrazole Core
Starting materials : 6-methylpyridin-2-yl-substituted β-diketone or equivalent precursor.
Reaction : Condensation with hydrazine hydrate or substituted hydrazines under reflux in ethanol or another suitable solvent.
Outcome : Formation of 3-(6-methylpyridin-2-yl)-1H-pyrazole intermediate.
Alkylation of Pyrazole Nitrogen
The pyrazole nitrogen (N1) is alkylated with 2-bromoethyl methanesulfonamide or 2-bromoethyl intermediates.
This step is performed under basic conditions (e.g., potassium carbonate or sodium hydride) in polar aprotic solvents like DMF or DMSO.
Formation of the Methanesulfonamide Group
If the alkylation is done with 2-bromoethyl chloride, the resulting intermediate is reacted with methanesulfonamide in the presence of a base such as triethylamine to form the sulfonamide.
Alternatively, methanesulfonyl chloride can be used to sulfonylate the ethylamine intermediate.
Reaction Conditions and Optimization
| Step | Reaction Type | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Pyrazole formation | Hydrazine hydrate, β-diketone, EtOH, reflux | Yields depend on purity of diketone |
| 2 | Coupling/functionalization | Suzuki coupling: Pd catalyst, base, solvent | Requires inert atmosphere, careful catalyst choice |
| 3 | Alkylation | 2-bromoethyl intermediate, K2CO3, DMF | Temperature control critical to avoid side reactions |
| 4 | Sulfonamide formation | Methanesulfonyl chloride, triethylamine, DCM | Low temperature to control exotherm |
Research Findings and Analytical Data
The compound exhibits typical sulfonamide reactivity, including susceptibility to nucleophilic substitution at the sulfonyl group and stability under neutral conditions.
Purity and structure confirmation are achieved by NMR (1H, 13C), mass spectrometry, and IR spectroscopy, showing characteristic signals for the pyrazole ring, benzo[d]dioxole moiety, and sulfonamide group.
The molecular weight is approximately 400.5 g/mol, with molecular formula C19H20N4O4S.
The compound is soluble in organic solvents such as DMSO and DMF, facilitating its use in further synthetic transformations or biological assays.
Summary Table of Key Properties
Additional Notes
Industrial synthesis may employ continuous flow chemistry to improve scalability and reproducibility.
High-throughput screening of catalysts and reaction parameters can optimize yields and purity.
The compound’s synthetic route is adaptable for analog synthesis by varying substituents on the pyrazole or benzo[d]dioxole rings.
The sulfonamide moiety is introduced in the final steps to avoid decomposition or side reactions during earlier stages.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-(Benzo[d][1,3]dioxol-5-yl)-3-(6-methylpyridin-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methanesulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Methanesulfonyl chloride in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to N-(2-(4-(Benzo[d][1,3]dioxol-5-yl)-3-(6-methylpyridin-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide exhibit significant anticancer properties. They have been shown to inhibit specific enzymes involved in cancer cell proliferation. For instance, studies have demonstrated that pyrazole derivatives can induce apoptosis in cancer cells by activating caspase pathways .
Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory activity. It is hypothesized that the benzo[d][1,3]dioxole moiety may interact with inflammatory pathways, providing a basis for developing anti-inflammatory drugs. In vitro studies have shown that similar compounds can reduce the production of pro-inflammatory cytokines in human cell lines .
Neuroprotective Effects
Preliminary studies suggest that this compound may possess neuroprotective effects, potentially benefiting conditions like Alzheimer's disease. The presence of the pyridine ring may enhance its ability to cross the blood-brain barrier, allowing it to exert protective effects on neuronal cells .
Agricultural Applications
Pesticidal Properties
this compound and its derivatives have been explored for their pesticidal properties. Research indicates that compounds containing similar structural motifs can effectively control agricultural pests by disrupting their reproductive cycles or acting as growth regulators .
Biocontrol Agents
The compound has potential as a biocontrol agent in sustainable agriculture. Its efficacy against various fungal pathogens has been documented, suggesting that it could be integrated into pest management systems to reduce reliance on synthetic pesticides .
Biochemical Research
Enzyme Inhibition Studies
Studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways. For example, it has been tested against enzymes related to glucose metabolism and lipid synthesis, indicating potential applications in metabolic disorder treatments .
Chemical Biology Applications
The unique structural characteristics of this compound make it a valuable tool in chemical biology for probing biological systems and understanding molecular interactions within cells.
Summary of Findings
Mechanism of Action
The mechanism of action of N-(2-(4-(Benzo[d][1,3]dioxol-5-yl)-3-(6-methylpyridin-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be compared to analogues from the provided evidence, focusing on core scaffolds, substituents, and synthetic strategies.
Structural Analogues from Diphenyl Acrylonitrile Derivatives ()
Compounds such as (E)-N-(4-(3-(benzo[d][1,3]dioxol-5-yl)prop-1-en-1-yl)phenyl)methanesulfonamide (23i) and (Z)-3-(benzo[d][1,3]dioxol-5-yl)-2-(4-nitrophenyl)acrylonitrile (27) share the benzo[d][1,3]dioxol-5-yl group but differ in core structure. For example:
- Compound 23i : Replaces the pyrazole core with a propenyl-linked phenyl group. The methanesulfonamide is attached to a terminal phenyl ring instead of an ethyl chain. This reduces conformational rigidity compared to the target compound .
- Compound 27: Features an acrylonitrile core with a nitro substituent.
Table 1: Structural Comparison with Diphenyl Acrylonitrile Analogues
| Compound | Core Structure | Key Substituents | Functional Groups |
|---|---|---|---|
| Target Compound | Pyrazole | Benzo[d][1,3]dioxol-5-yl, 6-methylpyridin-2-yl | Methanesulfonamide, pyridinyl |
| 23i | Propenyl-phenyl | Benzo[d][1,3]dioxol-5-yl | Methanesulfonamide |
| 27 | Acrylonitrile | Benzo[d][1,3]dioxol-5-yl, 4-nitrophenyl | Nitro, acrylonitrile |
Pyrrolidine-Based Analogues ()
ABT-627 (Compound 9) , a pyrrolidine derivative, shares the benzo[d][1,3]dioxol-5-yl group but incorporates a methoxyphenyl and carboxylic acid moiety. Key differences include:
- Core Flexibility : The pyrrolidine ring in ABT-627 allows greater conformational flexibility compared to the planar pyrazole core of the target compound.
- Pharmacokinetic Implications : The carboxylic acid group in ABT-627 enhances aqueous solubility but may limit blood-brain barrier permeability, whereas the methanesulfonamide in the target compound balances lipophilicity and polarity .
Table 2: Comparison with ABT-627
| Parameter | Target Compound | ABT-627 (Compound 9) |
|---|---|---|
| Core Structure | Pyrazole | Pyrrolidine |
| Key Substituents | 6-Methylpyridin-2-yl | 4-Methoxyphenyl |
| Functional Groups | Methanesulfonamide | Carboxylic acid, dibutylaminoethyl |
| Molecular Weight* | ~450 g/mol (estimated) | ~500 g/mol (reported) |
Chromen-2-yl and Pyrazolo[3,4-d]pyrimidin Analogues ()
Patent-derived compounds like 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (Example 53) exhibit fused heterocyclic systems. These structures prioritize kinase or receptor targeting via expanded π-systems, contrasting with the simpler pyrazole core of the target compound. The fluorinated chromen-2-yl group in Example 53 may enhance binding affinity but increase synthetic complexity .
Biological Activity
N-(2-(4-(Benzo[d][1,3]dioxol-5-yl)-3-(6-methylpyridin-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its anticancer properties, mechanisms of action, and related pharmacological effects.
Chemical Structure
The compound features several notable structural elements:
- Benzo[d][1,3]dioxole : A fused bicyclic structure known for its biological activity.
- Pyrazole Ring : Often associated with various pharmacological activities.
- Methanesulfonamide Group : Imparts solubility and may influence the compound's interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the benzo[d][1,3]dioxole moiety. For instance, derivatives of benzo[d][1,3]dioxole have demonstrated significant antitumor activity against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 1 | HepG2 | 2.38 | |
| 2 | HCT116 | 1.54 | |
| 3 | MCF7 | 4.52 | |
| Doxorubicin | HepG2 | 7.46 | |
| Doxorubicin | HCT116 | 8.29 | |
| Doxorubicin | MCF7 | 4.56 |
These studies indicate that the compound may exhibit cytotoxicity comparable to or greater than standard chemotherapeutic agents like doxorubicin.
The mechanisms by which this compound exerts its anticancer effects can involve several pathways:
- EGFR Inhibition : The compound may inhibit the epidermal growth factor receptor (EGFR), a common target in cancer therapy.
- Apoptosis Induction : Studies have shown that compounds with similar structures can trigger apoptosis through pathways involving proteins such as Bax and Bcl-2, which regulate mitochondrial function and cell death .
- Cell Cycle Arrest : Analysis of cell cycle progression suggests that treatment with these compounds can lead to significant alterations in cell cycle phases, potentially halting cancer cell proliferation .
Case Studies
Several case studies have documented the effects of compounds similar to this compound:
Study 1: Antitumor Efficacy
A study published in Molecules investigated a series of benzo[d][1,3]dioxole derivatives, revealing that certain modifications significantly enhanced cytotoxicity against colorectal (HCT116) and breast (MCF7) cancer cell lines . The study concluded that the presence of specific functional groups could optimize therapeutic efficacy.
Study 2: Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various targets involved in cancer pathways. Results indicated favorable interactions with proteins implicated in tumor growth and survival .
Q & A
What are the standard synthetic routes for N-(2-(4-(Benzo[d][1,3]dioxol-5-yl)-3-(6-methylpyridin-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide?
Level: Basic
Methodological Answer:
The synthesis typically involves multi-step routes:
Pyrazole Core Formation : Condensation of hydrazine derivatives with β-keto esters or nitriles to form the pyrazole ring. For example, 6-methylpyridin-2-yl substituents can be introduced via palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Heck reactions) .
Sulfonamide Attachment : Methanesulfonamide is introduced via nucleophilic substitution or coupling reactions using reagents like methanesulfonyl chloride in the presence of a base (e.g., triethylamine) .
Functionalization : The benzo[d][1,3]dioxol-5-yl group is incorporated through electrophilic aromatic substitution or transition-metal-catalyzed coupling .
Key Validation : Monitor intermediates via TLC and confirm final product purity using HPLC (>95%) .
Which analytical techniques are critical for characterizing this compound?
Level: Basic
Methodological Answer:
- Structural Elucidation : Use H/C NMR to confirm substituent positions and connectivity. 2D NMR (e.g., COSY, HSQC) resolves overlapping signals, particularly for pyrazole and pyridine moieties .
- Crystallography : Single-crystal X-ray diffraction provides unambiguous confirmation of stereochemistry and molecular packing .
- Purity Analysis : Reverse-phase HPLC with UV detection (λ = 254 nm) and mass spectrometry (ESI-MS) ensure absence of byproducts .
How can researchers assess the solubility and stability of this compound under physiological conditions?
Level: Basic
Methodological Answer:
- Solubility : Perform shake-flask experiments in PBS (pH 7.4) or DMSO, followed by UV-Vis quantification at λmax. Use Hansen solubility parameters to predict compatibility with excipients .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and analyze via HPLC to identify degradation products (e.g., hydrolysis of the sulfonamide group) .
What strategies optimize reaction yields during the synthesis of the pyrazole core?
Level: Advanced
Methodological Answer:
- Catalyst Optimization : Screen palladium catalysts (e.g., Pd(OAc)₂, PdCl₂) with ligands (XPhos, SPhos) to enhance coupling efficiency for the 6-methylpyridin-2-yl group .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 24 h to 1 h) and improve yields by 15–20% using controlled temperature and pressure .
- Workflow Refinement : Employ flow chemistry for exothermic steps (e.g., sulfonamide formation) to minimize side reactions .
How can structure-activity relationship (SAR) studies be designed for this compound?
Level: Advanced
Methodological Answer:
- Analog Synthesis : Systematically modify substituents (e.g., replace benzo[d][1,3]dioxol-5-yl with other aryl groups) and assess biological activity .
- Biophysical Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target binding affinity.
- Computational Modeling : Perform docking studies with the pyrazole-pyridine scaffold to predict interactions with biological targets (e.g., kinases) .
How should researchers resolve contradictions in biological activity data across studies?
Level: Advanced
Methodological Answer:
- Orthogonal Assays : Validate activity using both cell-based (e.g., IC₅₀ in cancer cell lines) and biochemical assays (e.g., enzyme inhibition) .
- Batch Analysis : Compare compound purity and stereochemistry across studies via LC-MS and chiral HPLC .
- Meta-Analysis : Aggregate data from public databases (e.g., PubChem) to identify trends in bioactivity .
What advanced techniques identify degradation pathways under oxidative stress?
Level: Advanced
Methodological Answer:
- Forced Degradation : Expose the compound to H₂O₂ (3% v/v) and analyze via LC-HRMS to detect oxidation products (e.g., sulfoxide formation) .
- Isotopic Labeling : Use O-labeled H₂O to trace hydrolysis pathways of the sulfonamide group .
How can computational modeling predict metabolic liabilities of this compound?
Level: Advanced
Methodological Answer:
- In Silico Tools : Use ADMET predictors (e.g., Schrödinger’s QikProp) to estimate cytochrome P450 metabolism and identify labile sites (e.g., methyl groups on pyridine) .
- Molecular Dynamics (MD) : Simulate interactions with metabolic enzymes (e.g., CYP3A4) to prioritize structural modifications for improved stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
